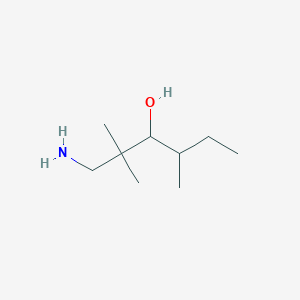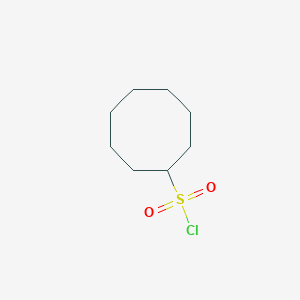
Cyclooctanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctanesulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative of cyclooctane and is primarily used in organic synthesis as a reagent for introducing the sulfonyl group into other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooctanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Another method involves the oxidation of cyclooctyl thiol using reagents such as N-chlorosuccinimide (NCS) in the presence of a base like tetrabutylammonium chloride. This method allows for the in situ formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance safety and efficiency. These processes involve the use of oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to convert disulfides and thiols into sulfonyl chlorides .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines or alcohols under mild conditions.
Oxidation: Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Thiols: Produced through reduction reactions.
Applications De Recherche Scientifique
Cyclooctanesulfonyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclooctanesulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules and other compounds, leading to changes in their chemical and biological properties .
Comparaison Avec Des Composés Similaires
Cyclooctanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: Smaller and less sterically hindered, making it more reactive.
Benzenesulfonyl chloride: Aromatic and more stable, but less reactive towards nucleophiles.
Tosyl chloride: Commonly used in organic synthesis, similar reactivity but different steric and electronic properties .
This compound is unique due to its cyclic structure, which imparts specific steric and electronic characteristics that influence its reactivity and selectivity in chemical reactions .
Propriétés
Numéro CAS |
62371-32-8 |
|---|---|
Formule moléculaire |
C8H15ClO2S |
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
cyclooctanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
Clé InChI |
RXRGHUGKLXISSU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
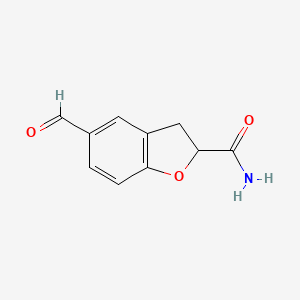

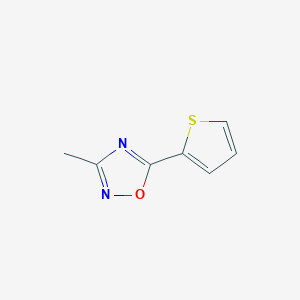
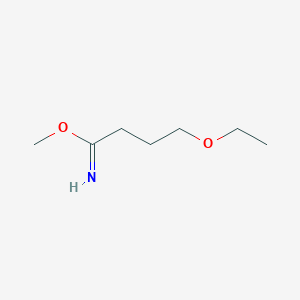
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
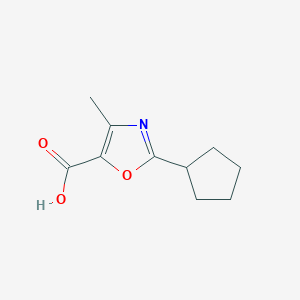
![Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13224159.png)
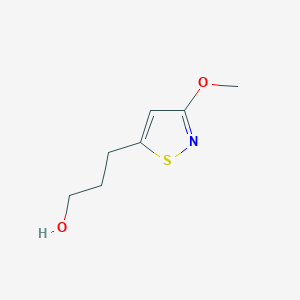

![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
